molecular formula C6H8B2F2O5 B14894382 (2,6-Difluoro-1,4-phenylene)diboronic acid hydrate

(2,6-Difluoro-1,4-phenylene)diboronic acid hydrate

Cat. No.: B14894382
M. Wt: 219.75 g/mol
InChI Key: IRQORVXNKSBMCB-UHFFFAOYSA-N
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Description

2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is a chemical compound with the molecular formula C6H6B2F2O4. It is a derivative of phenylenediboronic acid, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate involves the reaction of benzene-1,4-diboronic acid with sodium fluoride in an aqueous solution. The resulting sodium salt is then treated with acetic acid or another suitable acid to yield the desired monohydrate form .

Industrial Production Methods

Industrial production of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-1,4-phenylenediboronic acid monohydrate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Halides or pseudohalides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide).

    Conditions: Typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,6-Difluoro-1,4-phenylenediboronic acid monohydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with the halide or pseudohalide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diboronic acid: A non-fluorinated analogue used in similar cross-coupling reactions.

    2,5-Difluoro-1,4-phenylenediboronic acid: Another fluorinated derivative with fluorine atoms at the 2 and 5 positions.

    1,4-Phenylenediboronic acid: A simpler analogue without any fluorine substitutions

Uniqueness

2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is unique due to the presence of fluorine atoms, which can influence the electronic properties of the compound. This can lead to differences in reactivity and selectivity in cross-coupling reactions compared to its non-fluorinated analogues .

Properties

Molecular Formula

C6H8B2F2O5

Molecular Weight

219.75 g/mol

IUPAC Name

(4-borono-2,6-difluorophenyl)boronic acid;hydrate

InChI

InChI=1S/C6H6B2F2O4.H2O/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14;/h1-2,11-14H;1H2

InChI Key

IRQORVXNKSBMCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)B(O)O)F)(O)O.O

Origin of Product

United States

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